Didemethyl Mifepristone

Beschreibung

The exact mass of the compound N,N-Didesmethylmifepristone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Estranes - Estrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

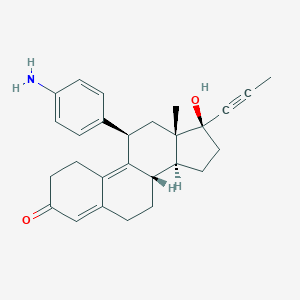

(8S,11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPBCIAEOBOEKD-YEEPMTPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146215 | |

| Record name | RU 42848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104004-92-4 | |

| Record name | RU 42848 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RU 42848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIDESMETHYLMIFEPRISTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN65R36QDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Mifepristone to Didemethyl Mifepristone

The biotransformation of mifepristone (B1683876) is a complex process primarily occurring in the liver, involving several key enzymatic reactions. The metabolism is principally oxidative, mediated by the cytochrome P450 (CYP) enzyme system. fda.govfda.gov In vitro studies have conclusively identified CYP3A4 as the main isoenzyme responsible for the metabolic conversion of mifepristone. fda.govnih.govtga.gov.augenbiopro.com The metabolic process involves two primary pathways: N-demethylation and terminal hydroxylation of the 17-propynyl chain. fda.govfda.govtga.gov.au

The formation of didemethyl mifepristone, also known as RU 42 848, is a result of sequential N-demethylation. fda.govtandfonline.com This process begins with the removal of one methyl group from the dimethylamino-phenyl side chain at position 11β, a reaction catalyzed by CYP3A4. fda.govnih.gov This initial step yields the N-monodemethylated metabolite, RU 42 633, which is the most abundant metabolite found in human plasma. fda.govfda.gov Subsequently, a second demethylation event occurs, removing the remaining methyl group to form the N,N-didesmethyl metabolite, this compound (RU 42 848). fda.govtandfonline.com

While CYP3A4 is the principal enzyme, CYP3A5 also contributes to the demethylation process, although it does not produce the hydroxylated metabolites that CYP3A4 does. nih.gov Other cytochrome P450 isoenzymes, such as CYP2C8 and CYP2C9, are also involved in the metabolism of mifepristone, though to a lesser extent. nih.gov The resulting metabolites, including this compound, are pharmacologically active. nih.gov

The major metabolites of mifepristone identified in humans are summarized below.

| Metabolite Name/Code | Chemical Transformation | Key Characteristics |

| RU 42 633 | N-monodemethylated mifepristone | The most widely found metabolite in plasma. fda.govfda.gov |

| This compound (RU 42 848) | N,N-didesmethyl mifepristone | Results from the loss of two methyl groups. fda.govtandfonline.com |

| RU 42 698 | Hydroxylated mifepristone | Results from terminal hydroxylation of the 17-propynyl chain. fda.govfda.gov |

Species Specific Metabolic Considerations in Preclinical Models

Significant differences exist in the metabolism of mifepristone (B1683876) between humans and preclinical animal models such as rats and monkeys, which complicates the direct extrapolation of toxicological and pharmacological data. hres.catga.gov.au These species-specific variations are observed in metabolic rates, plasma protein binding, clearance, and the profile of metabolites formed. tga.gov.ausaegre.org.ar

In vitro studies using hepatic S9 fractions have demonstrated that while the primary metabolic pathways of N-demethylation and methyl oxidation are common across rats, monkeys, and humans, the extent of metabolism and the relative abundance of specific metabolites differ significantly. tandfonline.com For instance, the formation of the N-desmethyl mifepristone metabolite is substantially higher in rats (~35% of the sample) compared to monkeys and humans (~16% in both). tandfonline.com Conversely, the formation of N,N-didesmethyl mifepristone (didemethyl mifepristone) occurs in minor amounts, constituting less than 5% of the sample in all three species studied in vitro. tandfonline.com

Pharmacokinetic studies reveal that laboratory animal species exhibit a much greater clearance of mifepristone compared to humans. tga.gov.au The clearance rate is approximately 3 L/h/kg in rats and 1.5 L/h/kg in monkeys, whereas in humans, it is significantly lower at 0.04 L/h/kg. tga.gov.au This leads to markedly shorter plasma half-lives in animals (around 1 hour in rats and 15 hours in monkeys) compared to the 38 hours observed in women. tga.gov.au

Furthermore, the distribution of mifepristone and its demethylated metabolites shows species-specific characteristics. In rats, mifepristone is effectively extracted by the liver, with portal serum concentrations being over tenfold higher than in systemic serum during absorption. nih.gov Studies in Zucker rats showed that while mifepristone could be measured in the brain, its concentration was only about 28% of that in the serum. nih.govfda.gov Adipose tissue, however, was found to concentrate mifepristone significantly. nih.gov The concentrations of the demethylated metabolites were found to be significantly higher in obese rats across all tissue types investigated. nih.gov

These metabolic and pharmacokinetic differences underscore the challenges in using animal models to predict the precise effects and metabolic fate of mifepristone and its metabolites, including this compound, in humans. hres.ca

Comparative Pharmacokinetics of Single-Dose Mifepristone

| Species | Dose (mg/kg) | Cmax (ng/mL) | Cmax:Dose Ratio | Plasma Half-life |

|---|---|---|---|---|

| Rat | 200 | 3,000 | 15 | ~1 hour tga.gov.au |

| Monkey | 90 | 160 | 1.7 | ~15 hours tga.gov.au |

| Human | - | - | - | ~38 hours tga.gov.au |

Data sourced from a comparative table in a regulatory document. hres.ca

Molecular Pharmacology and Receptor Interactions of Didemethyl Mifepristone

Affinities and Binding Characteristics with Steroid Hormone Receptors

The biological activity of Didemethyl Mifepristone (B1683876) is intrinsically linked to its ability to bind to specific intracellular steroid hormone receptors. Its affinity for these receptors dictates its potential as a modulator of progesterone (B1679170), glucocorticoid, and to a lesser extent, androgen signaling pathways.

Glucocorticoid Receptor (GR) Binding Profile

Didemethyl Mifepristone is recognized for its high affinity for the glucocorticoid receptor (GR). biosynth.com This interaction is significant as it underlies the compound's antiglucocorticoid properties. Research has shown that this compound blocks the GR, thereby preventing the binding of cortisol. biosynth.com The affinity of Mifepristone's metabolites for the GR is a key aspect of their pharmacological profile. For instance, the monodemethylated metabolite of Mifepristone has a binding affinity to the GR that is 61% of that of Mifepristone itself. medchemexpress.com Similarly, the hydroxylated metabolite also binds to the placental GR. oup.com Mifepristone demonstrates a binding affinity for the GR that is three times stronger than that of dexamethasone. nps.org.au

Table 1: Comparative Binding Affinities of Mifepristone Metabolites to the Glucocorticoid Receptor (GR)

| Compound | Relative Binding Affinity to GR (Compared to Mifepristone) |

| N-Demethyl Mifepristone | 61% medchemexpress.com |

| 22-Hydroxy Mifepristone | 48% medchemexpress.com |

Comparative Binding to Other Steroid Receptors (e.g., Androgen Receptor)

In comparison to its high affinity for the PR and GR, this compound and its parent compound have a notably lower affinity for the androgen receptor (AR). Mifepristone's binding to the AR is only about one-quarter of the affinity of testosterone. nps.org.au Despite this lower affinity, Mifepristone can act as an effective antiandrogen by competing with androgens for receptor binding. nih.gov It has been shown to have a relative binding affinity for the AR comparable to that of cyproterone (B1669671) acetate. nih.gov Conversely, Mifepristone has virtually no binding affinity for the mineralocorticoid or estradiol (B170435) receptors. nps.org.au

Mechanistic Aspects of Receptor Modulation

The interaction of this compound with steroid hormone receptors extends beyond simple binding, involving competitive antagonism and the induction of specific conformational changes in the receptor proteins.

Competitive Antagonism at Receptor Binding Sites

This compound functions as a competitive antagonist at both the progesterone and glucocorticoid receptors. biosynth.comnih.govdrugbank.com This means it competes with the natural ligands (progesterone and glucocorticoids, respectively) for the same binding site on the receptor. drugbank.com By occupying the receptor's binding pocket, it prevents the endogenous hormones from binding and initiating their normal cellular responses. biosynth.comdrugbank.com This competitive antagonism is the primary mechanism through which it exerts its anti-progestational and antiglucocorticoid effects. nih.govdrugbank.com Studies on the parent compound, Mifepristone, have demonstrated its ability to effectively compete with the synthetic androgen R1881 for binding to the androgen receptor, highlighting its role as a competitive antiandrogen. nih.gov In the context of the GR, Mifepristone has been shown to completely block the specific binding of the potent glucocorticoid triamcinolone (B434) acetonide in a dose-dependent manner. nih.gov

Ligand-Induced Receptor Conformational Changes

The binding of a ligand to a nuclear receptor induces a specific conformational change in the receptor protein, which is a critical step in determining the subsequent biological response. nih.govelifesciences.org In the case of antagonists like Mifepristone and its metabolites, the induced conformational change is different from that caused by an agonist. researchgate.net The bulky chemical structure of Mifepristone is thought to be crucial for inducing or stabilizing an inactive conformation of the receptor. wikipedia.org This altered conformation can prevent the necessary interactions with coactivator proteins that are required for gene transcription. nih.gov Interestingly, while Mifepristone alone does not induce interaction with coactivators, it can inhibit the agonist-induced binding of the androgen receptor to coactivators. nih.gov Furthermore, in the presence of Mifepristone, the androgen receptor has been shown to recruit corepressors, such as the nuclear receptor corepressor (N-CoR), which further contributes to its antagonistic activity. nih.govnih.gov

Potential for Context-Dependent Agonist/Antagonist Properties

The parent compound, mifepristone, is well-documented as a competitive antagonist at progesterone and glucocorticoid receptors, but it can also exhibit partial agonist activity under certain conditions. wikipedia.org This dual functionality is a hallmark of compounds known as selective receptor modulators. For instance, mifepristone's glucocorticoid agonist activity has been shown to be dependent on the cellular concentration of the glucocorticoid receptor (GR); in cells with high GR expression, its agonist properties become more pronounced. In the absence of progesterone, mifepristone can also act as a partial agonist at the progesterone receptor. wikipedia.org

Downstream Molecular Signaling Pathway Modulation

Impact on Transcriptional Regulation

The primary mechanism of action for mifepristone and its active metabolites involves the modulation of gene transcription through binding to nuclear steroid receptors. researchgate.net When mifepristone or this compound binds to the progesterone receptor (PR) or glucocorticoid receptor (GR), it induces a conformational change in the receptor. wikipedia.org This binding stabilizes an inactive receptor conformation, which hinders the dissociation of heat shock proteins and prevents the receptor from effectively binding to its specific hormone response elements on the DNA. wikipedia.orgnih.gov

Cellular and Preclinical Biological Activities of Didemethyl Mifepristone

In Vitro Studies of Cellular Responses

Detailed in vitro studies focusing exclusively on the cellular responses to isolated Didemethyl Mifepristone (B1683876) are not extensively documented in the available literature. Most research has centered on the parent compound, Mifepristone.

Effects on Cell Viability and Proliferation

Specific data from cell viability and proliferation assays (such as MTT or crystal violet assays) conducted directly with Didemethyl Mifepristone are not available in the reviewed sources. Therefore, its direct effects on cellular metabolic activity and survival remain to be fully characterized.

Modulation of Specific Cellular Pathways (e.g., mTORC1, Fatty Acid Metabolism, IL-2-STAT5 Signaling, Adipogenesis, Glycolysis, E2F Targets, Heme Metabolism)

There is no specific information available from the search results regarding the modulation of the mTORC1, fatty acid metabolism, IL-2-STAT5 signaling, adipogenesis, glycolysis, E2F targets, or heme metabolism pathways by this compound. Studies detailing these effects have been performed on the parent compound, Mifepristone, which was shown to alter these pathways in mouse embryos. nih.gov However, it has not been determined if this compound independently exerts similar actions.

Investigations into Anti-proliferative and Anti-metastatic Effects in Cancer Cell Lines

While Mifepristone has been investigated for its anti-proliferative effects in various cancer cell lines, including ovarian and neuroblastoma cells, specific studies on the anti-proliferative and anti-metastatic properties of its metabolite, this compound, are not detailed in the available search results. scielo.br The metabolite is known to be biologically active, but its specific contribution to the anti-cancer effects observed with Mifepristone treatment requires further investigation. rsc.org

Mechanistic Studies in Animal Models

Impact on Reproductive Physiology at a Cellular Level (e.g., Sperm Function Modulation, Embryonic Development Interference)

Specific studies examining the direct impact of this compound on sperm function—such as motility, capacitation, or the acrosome reaction—are not described in the available literature. Research in this area has focused on Mifepristone, which was found to modulate human sperm functions by acting as a progesterone (B1679170) antagonist. nih.gov Similarly, while Mifepristone has been shown to interfere with normal embryonic development in mice, the specific role of the this compound metabolite in this process has not been isolated or described. nih.gov

Antiprogestational Actions in Experimental Systems

The table below summarizes the receptor binding affinity of this compound relative to its parent compound.

| Compound | Relative Binding Affinity for Progesterone Receptor (Compared to Mifepristone) |

| Mifepristone | 100% |

| This compound (RU42848) | 9% researchgate.net |

Antiglucocorticoid Actions in Experimental Systems

This compound, also known by its developmental code RU 42848, is a principal and biologically active metabolite of Mifepristone. fda.gov It is formed through the metabolic process of N-demethylation, where both methyl groups are removed from the 4-dimethylaminophenyl substituent at the 11β position of the parent compound. fda.gov Experimental studies have demonstrated that this compound, like its precursor, possesses significant antiglucocorticoid properties, primarily by acting as a competitive antagonist at the glucocorticoid receptor (GR). nih.gov

Glucocorticoid Receptor Binding Affinity

In vitro binding assays using human placental glucocorticoid receptors have been conducted to quantify the affinity of this compound for the GR relative to its parent compound and other standard glucocorticoids. One study determined that this compound (RU 42848) has a relative binding affinity (RBA) that is 45% of that of Mifepristone. nih.gov Notably, the binding affinity of this compound for the human glucocorticoid receptor was found to be greater than that of the potent synthetic glucocorticoid, dexamethasone. nih.gov

| Compound | Relative Binding Affinity (%) for Human Glucocorticoid Receptor |

|---|---|

| Mifepristone (RU-486) | 100 |

| Monodemethyl Mifepristone (RU 42633) | 61 |

| This compound (RU 42848) | 45 |

| Dexamethasone | 23 |

Data sourced from Heikinheimo, O., et al. (1987). nih.gov

Functional Antagonism in In Vitro Systems

Beyond simple receptor binding, the functional consequence of this interaction is the antagonism of glucocorticoid-mediated actions. The antiglucocorticoid activity of this compound has been evaluated in cell-based functional assays. In one such experimental system using HepG2 human hepatoma cells, the compound's ability to inhibit dexamethasone-stimulated transcriptional activity was assessed. nih.gov This type of assay measures the extent to which a compound can block a glucocorticoid agonist (like dexamethasone) from activating the GR and initiating the transcription of target genes.

Analytical and Bioanalytical Methodologies for Didemethyl Mifepristone Research

Chromatographic Techniques for Identification and Quantification

Chromatography is the cornerstone of analyzing didemethyl mifepristone (B1683876) in complex biological matrices. Both high-performance liquid chromatography (HPLC) and its more advanced successor, ultra-high performance liquid chromatography (UHPLC), are employed to separate the metabolite from its parent compound and other related substances before detection.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the determination of mifepristone and its metabolites, including didemethyl mifepristone (also known as RU-42848). nih.gov Early methods often utilized HPLC with ultraviolet (UV) detection. For instance, a validated HPLC-UV method used a C18 column with a mobile phase consisting of methanol, acetonitrile (B52724), and water (50:25:25, v/v/v) at a flow rate of 0.8 ml/min, with detection at 302 nm. researchgate.net This method demonstrated linearity in a concentration range suitable for pharmacokinetic studies. researchgate.net Another RP-HPLC method employed a Kromasil C18 column with a mobile phase of acetonitrile and water (70:30, v/v) at a 1 ml/min flow rate for the estimation of mifepristone. While effective, HPLC methods coupled with UV detection can sometimes be limited by sensitivity and selectivity, especially when analyzing complex biological samples where interferences may be present. researchgate.netresearchgate.net The development of HPLC coupled with mass spectrometry (MS) significantly enhanced the specificity and sensitivity of detection for these compounds. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution by using columns with smaller particle sizes. This technique is almost exclusively paired with tandem mass spectrometry (UHPLC-MS/MS) for the analysis of this compound. nih.govmdpi.com A typical UHPLC-MS/MS method for the determination of mifepristone and its metabolites, including N,N-didesmethyl-mifepristone, utilizes a gradient elution on a C18 column. mdpi.com One such method employed a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), with a gradient flow at 0.4 mL/min. mdpi.com This approach allows for the baseline separation of mifepristone, its primary metabolites, and an internal standard in a short run time, often under 10 minutes. mdpi.comrsc.org The enhanced sensitivity of UHPLC-MS/MS methods allows for very low limits of quantification (LOQ), often around 0.5 ng/mL for this compound in biological matrices like whole blood. nih.govnih.gov

Mass Spectrometry (MS) Detection and Fragmentation Analysis

Mass spectrometry is the preferred detection method for this compound due to its high sensitivity and selectivity. It allows for not only the quantification of the compound but also its unambiguous identification through the analysis of its mass-to-charge ratio and fragmentation patterns.

Triple Quadrupole Mass Spectrometry (QqQ-MS/MS)

Triple Quadrupole Mass Spectrometry (QqQ-MS/MS) is the gold standard for quantitative bioanalysis of this compound. nih.govmdpi.com This technique operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. mdpi.comresearchgate.net For N,N-didesmethyl-mifepristone, the precursor ion [M+H]⁺ is typically observed at m/z 402. nih.govresearchgate.net This precursor ion is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and a specific product ion is then monitored by the third quadrupole. secularprolife.org The choice of product ions for quantification and confirmation is based on product ion scan experiments performed at various collision energies. nih.govresearchgate.net This targeted approach minimizes interference from matrix components, leading to highly reliable and reproducible quantification with low detection limits. nih.govnih.gov The use of deuterated internal standards further improves the accuracy and precision of the method. mdpi.com

Table 1: Example MRM Transitions for Mifepristone Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier*) |

|---|---|---|

| Mifepristone | 430 | 372 |

| N-Desmethyl-mifepristone | 416 | 358 |

| N,N-Didesmethyl-mifepristone | 402 | 344 * |

| 22-OH-mifepristone | 446 | 428 |

Note: Specific ion transitions can vary slightly between different laboratories and instrument setups. Data compiled from multiple sources. nih.govresearchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry is a high-resolution mass spectrometry (HRMS) technique used for the identification and structural elucidation of compounds like this compound. core.ac.uk Unlike QqQ-MS, which is primarily used for targeted quantification, QTOF-MS provides highly accurate mass measurements of both precursor and fragment ions, often with mass accuracy in the low ppm range. core.ac.uk This capability allows for the confident determination of the elemental composition of the molecule and its fragments. core.ac.ukfrontiersin.org LC-QTOF-MS has been utilized to identify mifepristone and its metabolites in biological samples. researchgate.net The full-scan, high-resolution data acquired by a QTOF instrument enables retrospective analysis, where data can be re-interrogated for newly discovered metabolites or compounds of interest without needing to re-run the sample. core.ac.uk The fragmentation patterns obtained from QTOF-MS/MS experiments are crucial for confirming the structure of metabolites. mdpi.com

Sample Preparation and Matrix Effects in Biological Samples

Analyzing this compound in biological matrices such as plasma or whole blood requires an effective sample preparation step to remove proteins and other interfering substances. researchgate.netnih.gov The two most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

A frequently used LLE protocol involves extracting the analyte from an alkalinized sample (e.g., with ammonium carbonate solution, pH 9) into an organic solvent like tert-butyl-methyl ether or diethyl ether. nih.govmdpi.comrsc.org This simple and effective method provides good recovery and clean extracts. rsc.org SPE is another popular choice, often using C18 cartridges to retain the analytes while allowing interfering components to be washed away. researchgate.net

Matrix effects are a significant challenge in LC-MS-based bioanalysis. These effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govmdpi.com The extent of the matrix effect is typically evaluated during method validation by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution. nih.gov For this compound and related compounds, matrix effects have been reported to be relatively low (e.g., -3.0% to 14.7%) when using robust UHPLC-QqQ-MS/MS methods with appropriate sample cleanup. nih.govnih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects and ensure accurate and precise results. mdpi.com

Table 2: Summary of a Validated UHPLC-QqQ-MS/MS Method for this compound

| Parameter | Finding | Reference |

|---|---|---|

| Sample Type | Human Whole Blood | nih.gov |

| Sample Preparation | Liquid-Liquid Extraction (tert-butyl-methyl ether) | nih.gov |

| Chromatography | UHPLC | nih.govmdpi.com |

| Limit of Quantification (LOQ) | 0.5 ng/mL | nih.govnih.gov |

| Linear Range | 0.5 - 1000 ng/mL | nih.gov |

| Recovery | 96.3–114.7% | nih.govnih.gov |

| Matrix Effect | -3.0 to 14.7% | nih.govnih.gov |

| Precision (RSD%) | < 13.2% | nih.gov |

| Accuracy (RE%) | < 13.2% | nih.gov |

Extraction Techniques for Metabolite Analysis

The isolation of this compound from complex biological samples like blood or plasma is a critical first step before analysis. The choice of extraction technique aims to maximize recovery, minimize matrix interference, and ensure the stability of the analyte. The primary methods employed are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a common technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Solvent and pH: A frequently used method for extracting mifepristone and its metabolites, including this compound, from whole blood involves LLE with tert-butyl-methyl ether. nih.gov This procedure is performed after alkalinizing the sample to a pH of 9 with an ammonium carbonate solution. nih.gov This simple and fast preanalytical procedure has been successfully applied in forensic and clinical toxicology. nih.govmdpi.com In another study, diethyl ether was utilized for the liquid-liquid extraction of mifepristone and its active metabolite, metapristone, from plasma and tissue homogenates. pmu.ac.atrsc.org

Procedure: Typically, the organic solvent is added to the biological sample, and the mixture is vortexed or agitated to facilitate the transfer of the analyte from the aqueous to the organic phase. nih.gov After mixing, the sample is centrifuged to separate the two phases. nih.gov The organic layer, now containing the analyte, is then transferred and evaporated to dryness under a stream of nitrogen. nih.gov The resulting residue is reconstituted in a suitable solvent, such as methanol, for subsequent analysis by techniques like UHPLC-MS/MS. nih.gov

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to isolate analytes from a sample by partitioning them between a solid stationary phase and a liquid mobile phase.

Sorbent and Procedure: For the analysis of mifepristone and its metabolites, C18 solid-phase extraction cartridges are commonly used. researchgate.net The C18 sorbent consists of silica (B1680970) particles that have been chemically modified with octadecyl (C18) hydrocarbon chains, making it a nonpolar stationary phase ideal for retaining hydrophobic compounds like this compound from an aqueous sample. Serum or plasma samples are loaded onto the conditioned cartridges, interferences are washed away, and the analyte of interest is then eluted with an appropriate organic solvent. researchgate.net This method has proven effective for sample clean-up prior to HPLC analysis. researchgate.net

Validation Parameters for Quantitative Assays

To ensure that a bioanalytical method is reliable, reproducible, and accurate for the quantification of this compound, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net Key validation parameters are assessed to demonstrate the method's suitability.

Selectivity: This parameter confirms that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or other metabolites. mdpi.com For instance, methods have been validated by analyzing blank blood or plasma lots to ensure no interfering peaks are present at the retention time of N,N-didesmethyl-mifepristone. nih.govmdpi.com

Linearity and Range: Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by a calibration curve and expressed by the coefficient of determination (R²). For assays quantifying mifepristone metabolites, linearity has been established in concentration ranges such as 0.5 to 1000 ng/mL for N,N-didesmethyl mifepristone, with R² values greater than 0.999. nih.govmdpi.com

Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected. For N,N-didesmethyl-mifepristone, a highly sensitive UHPLC-QqQ-MS/MS method reported an LOQ of 0.5 ng/mL. nih.govnih.govmdpi.com Other methods have reported LODs for mifepristone and its monodemethyl metabolite as low as 1.0 ng/mL. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. researchgate.net These are assessed at different concentrations (quality control samples) and on different days (intra-day and inter-day). For the analysis of mifepristone metabolites, intra- and inter-day accuracy and precision values have been reported to not exceed ± 13.2%, with relative standard deviation (RSD%) and relative error (RE%) values within this limit. nih.govnih.govmdpi.com

Recovery and Matrix Effect: Recovery is the efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. nih.gov The matrix effect evaluates the influence of co-eluting, undetected sample components on the ionization of the analyte. For mifepristone metabolites, recovery has been reported in the range of 96.3–114.7%, with matrix effects ranging from -3.0% to 14.7%. nih.govmdpi.com

The table below summarizes the validation parameters from a study quantifying mifepristone and its metabolites, including this compound, using a UHPLC-QqQ-MS/MS method.

| Validation Parameter | Finding | Citation |

|---|---|---|

| Limit of Quantification (LOQ) | 0.5 ng/mL | nih.govnih.govmdpi.com |

| Linearity Range (N,N-didesmethyl mifepristone) | 0.5 - 1000 ng/mL | nih.gov |

| Coefficient of Determination (R²) | >0.999 | nih.govnih.govmdpi.com |

| Intra- and Inter-day Precision & Accuracy (RSD% & RE%) | Did not exceed ± 13.2% | nih.govnih.govmdpi.com |

| Recovery | 96.3% – 114.7% | nih.govmdpi.com |

| Matrix Effect | -3.0% to 14.7% | nih.govmdpi.com |

Future Directions and Emerging Research Avenues for Didemethyl Mifepristone

Exploration of Selective Receptor Modulation by Metabolites

A primary avenue of future research lies in the detailed exploration of how didemethyl mifepristone (B1683876) and other metabolites selectively modulate progesterone (B1679170) (PR) and glucocorticoid (GR) receptors. It is established that the main metabolites, including the monodemethylated, didemethylated, and hydroxylated forms, all retain significant binding affinity for these receptors. nih.gov Their presence in serum at concentrations comparable to the parent drug suggests that the clinical activity of mifepristone is the result of a combined effect of the parent compound and its active metabolites. nih.gov

Didemethyl mifepristone is a synthetic steroid that demonstrates a high affinity for the glucocorticoid receptor and also blocks progesterone receptors. biosynth.com Research has quantified the relative binding affinities of these metabolites, showing that they are less potent than the parent compound but still pharmacologically significant. For instance, the affinity of this compound (RU 42848) for the glucocorticoid receptor is approximately 45% of that of mifepristone. nih.gov This differential affinity opens the door to investigating whether specific metabolites could be harnessed for more selective therapeutic effects, potentially separating the desired anti-progestational or anti-glucocorticoid actions from off-target effects. This aligns with the broader development of Selective Progesterone Receptor Modulators (SPRMs), which are compounds that can exert tissue-specific agonist or antagonist effects. wikipedia.org Understanding the precise modulatory profile of this compound at its target receptors is a key goal for future studies.

Table 1: Relative Glucocorticoid Receptor (GR) Affinity of Mifepristone Metabolites

| Compound Name | Synonym | Relative Affinity for GR (Compared to Mifepristone) |

| Mifepristone | RU-38486 | 100% |

| Monodemethyl Mifepristone | RU 42633 | 61% |

| This compound | RU 42848 | 45% |

| Hydroxylated Mifepristone | RU 42698 | 48% |

| Data sourced from a 2017 study on the pharmacokinetics of mifepristone. nih.gov |

Investigation of Novel Biological Targets and Signaling Networks

While the primary mechanism of action for mifepristone and its metabolites is antagonism at the progesterone and glucocorticoid receptors, the potential for other biological interactions remains an important area for future research. nih.gov The structural changes that occur during metabolism, such as the removal of methyl groups to form this compound, result in a distinct chemical entity. fda.gov This structural uniqueness may lead to interactions with other, currently unknown, biological targets or signaling pathways.

Future investigations could explore whether this compound has unique effects on cellular processes independent of its PR and GR antagonism. Research into the broader applications of mifepristone, such as in oncology, provides a foundation for this work. nps.org.au By studying the individual metabolites, researchers may uncover novel mechanisms that could be exploited for therapeutic benefit, potentially leading to the development of drugs for new indications with greater specificity and fewer side effects.

Advanced Analytical Techniques for Comprehensive Metabolite Profiling

Progress in understanding the specific roles of this compound is critically dependent on the ability to accurately and sensitively measure its concentration in biological samples. The development of advanced analytical techniques is therefore a crucial research avenue. Modern methods such as ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS) have been successfully developed and validated for the simultaneous determination of mifepristone and its metabolites in human blood. rndsystems.com

Table 2: Example Parameters for a Validated UHPLC-QqQ-MS/MS Method for this compound Analysis

| Parameter | Specification |

| Analytical Technique | Ultra-High Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS/MS) |

| Sample Type | Human Blood |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Linear Concentration Range | 0.5 to 1000 ng/mL |

| Intra- and Inter-day Precision (% RSD) | < 15% |

| Intra- and Inter-day Accuracy (% Bias) | Within ± 15% |

| Data derived from a 2022 study on the determination of mifepristone and its metabolites. rndsystems.com |

Development of this compound-Based Research Tools and Probes

A sophisticated direction for future research involves leveraging the this compound molecule itself as a tool to probe biological systems. The chemical synthesis of this compound and its derivatives allows for the creation of specialized research probes. biosynth.com For example, isotopically labeled versions, such as N,N-Didesmethyl Mifepristone-d4, have been synthesized.

These labeled compounds are invaluable as internal standards in analytical chemistry, ensuring the accuracy of quantification in complex biological matrices. Beyond this, there is potential to develop fluorescently or radioactively labeled versions of this compound. Such probes would enable researchers to visually track the molecule's journey through cells, identify its binding partners, and illuminate its interactions with cellular machinery in real-time. This could provide definitive evidence of novel binding sites and help to fully map the signaling networks it influences.

Q & A

Q. What experimental models are recommended for studying Didemethyl Mifepristone's antiproliferative effects in vitro?

Methodological Answer:

- Use human ovarian carcinoma cell lines (e.g., SK-OV-3) to assess proliferation via MTT assays at concentrations ranging from 0.625–20 µg/mL. Apoptosis can be quantified using TUNEL assays and flow cytometry to analyze cell cycle arrest .

- For endometrial stromal cells (ESC), apply mifepristone at 10–100 µmol/L to induce growth inhibition and observe morphological changes (e.g., cytoplasmic vacuolization) over 24–72 hours. Recovery post-withdrawal should be monitored to assess reversibility .

Q. How is lipid metabolism modulation by this compound evaluated in model organisms?

Methodological Answer:

- In Drosophila, perform lipidomics profiling to quantify triglycerides and fatty acids in whole-body homogenates. Compare wild-type and Dhr96[1] mutants to identify receptor-mediated pathways. Use gas chromatography-mass spectrometry (GC-MS) for precision .

- Validate findings by correlating lipid changes with lifespan data. For example, reduced triglycerides in mifepristone-treated flies may align with lifespan extension via midgut lipid uptake inhibition .

Advanced Research Questions

Q. How can mixed-methods research resolve contradictions in this compound's mechanisms across biological systems?

Methodological Answer:

- Design a convergent parallel mixed-methods study :

- Quantitative : Measure lifespan extension in Drosophila (e.g., Cox proportional hazards models) and lipidomic profiles (S3 Table ).

- Qualitative : Conduct transcriptomic analysis to identify overlapping pathways (e.g., juvenile hormone signaling) and compare with clinical data on cortisol mediation in humans .

Q. What methodological rigor is required for clinical trials assessing this compound's off-target effects?

Methodological Answer:

- Participant selection : Stratify normocortisolemic populations using cortisol baseline measurements and exclude individuals with adrenal insufficiency history. Use double-blinded, placebo-controlled designs with ≥28-day follow-up .

- Outcome tracking : Monitor adverse events (e.g., nausea, hypoglycemia) via standardized scales (e.g., TESS). Include lipid panels and hormonal assays to detect metabolic shifts .

Q. How should researchers address conflicting data on this compound's synergy with chemotherapeutics?

Methodological Answer:

- Use isobolographic analysis to quantify synergistic effects. For example, combine mifepristone (2.5–10 µg/mL) with cisplatin (1.25–2.5 µg/mL) in ovarian cancer cells and calculate combination indices (q >1.15 indicates synergy) .

- Validate with apoptosis assays (TUNEL) and cell cycle profiling (flow cytometry). Compare results across cell lines to identify context-dependent mechanisms .

Data Analysis & Contradictions

Q. What statistical approaches are optimal for analyzing lifespan extension data in mifepristone studies?

Methodological Answer:

- Apply Cox proportional hazards regression to adjust for covariates like genetic background (e.g., Dhr96[1] mutation) and mating status in Drosophila. Use Kaplan-Meier survival curves with log-rank tests for significance (p <0.05) .

- For contradictory results (e.g., variable triglyceride reduction), conduct sensitivity analyses by subsetting data by sex, age, or diet .

Q. How can lipidomic datasets be standardized to improve cross-study comparability?

Methodological Answer:

- Normalize lipid concentrations to total protein content or internal standards (e.g., deuterated cholesterol). Use open-source platforms like LipidSearch or XCMS for peak alignment .

- Publish raw data (e.g., S3 Table ) in repositories like MetaboLights to enable meta-analyses addressing interspecies variability .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in preclinical mifepristone studies?

Methodological Answer:

Q. How should researchers mitigate bias in clinical trial designs for mifepristone repurposing?

Methodological Answer:

- Use block randomization to balance covariates (e.g., baseline cortisol levels). Implement third-party adjudication for outcome assessment (e.g., cesarean section rates in obstetric trials) .

- Pre-register trials on ClinicalTrials.gov to align endpoints with preclinical findings (e.g., lipid changes vs. lifespan) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.